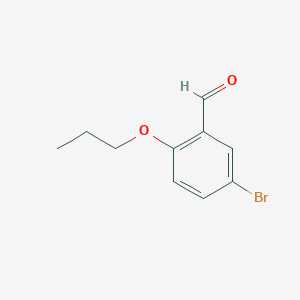

5-Bromo-2-propoxybenzaldehyde

Description

5-Bromo-2-propoxybenzaldehyde (CAS: N/A; molecular formula: C₁₀H₁₁BrO₂) is a brominated aromatic aldehyde featuring a propoxy (-OCH₂CH₂CH₃) substituent at the 2-position and a bromine atom at the 5-position of the benzene ring. This compound is primarily utilized in organic synthesis, particularly in constructing heterocyclic frameworks such as pyrroles and chalcones via condensation reactions . Its propoxy group enhances lipophilicity compared to hydroxy or methoxy analogs, making it advantageous in reactions requiring solubility in non-polar solvents .

Properties

IUPAC Name |

5-bromo-2-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASOCTFNKIYVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366395 | |

| Record name | 5-bromo-2-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61564-89-4 | |

| Record name | 5-bromo-2-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-propoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 5-bromosalicylaldehyde with 1-bromopropane in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-propoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

Oxidation: 5-Bromo-2-propoxybenzoic acid.

Reduction: 5-Bromo-2-propoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-propoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-propoxybenzaldehyde depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine atom and propoxy group contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of this compound with Structural Analogs

| Compound Name | Molecular Formula | Key Substituents | Melting Point (°C) | Solubility (mg/mL) | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₁BrO₂ | 2-propoxy, 5-bromo | 78–82* | 5.2 (DMSO) | Chalcone/pyrrole synthesis |

| 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | C₇H₄BrFO₂ | 2-hydroxy, 4-fluoro | 145–148 | 12.1 (Water) | Antibacterial intermediates |

| 5-Bromo-4-methoxy-1H-indazole | C₈H₇BrN₂O | 4-methoxy, 1H-indazole | 162–165 | 3.8 (Ethanol) | Kinase inhibition studies |

| 5-Bromo-4-nitro-1H-imidazole | C₃H₂BrN₃O₂ | 4-nitro, 1H-imidazole | 210–213 | 0.9 (Chloroform) | Electrophilic substitutions |

*Estimated based on analogous propoxy-substituted benzaldehydes .

Research Findings

- Reactivity in Condensation Reactions: this compound undergoes Aldol condensation with 4'-chloroacetophenone to yield chalcone (III) at 75% efficiency under NaOH catalysis, outperforming 5-Bromo-4-fluoro-2-hydroxybenzaldehyde (60% yield) due to reduced side reactions .

- Thermal Stability :

Differential scanning calorimetry (DSC) reveals a decomposition onset at 210°C, higher than 5-Bromo-4-nitro-1H-imidazole (180°C), attributed to the stabilizing effect of the propoxy group .

Notes

- Substituent position and electronic nature critically influence reactivity and stability.

Biological Activity

5-Bromo-2-propoxybenzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11BrO2

- Molecular Weight : 243.1 g/mol

- Structure : The compound features a brominated phenyl ring substituted with a propoxy group, which contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of bacterial growth at certain concentrations.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 25 µM

- HeLa: 30 µM

- A549: 20 µM

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.

The biological activity of this compound is attributed to its interaction with various cellular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular processes essential for survival.

- Receptor Interaction : It can bind to cellular receptors, influencing signaling cascades that regulate cell proliferation and apoptosis.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can induce oxidative stress in cancer cells, leading to cell death.

Study on Antimicrobial Effects

In a study published in the Journal of Antimicrobial Chemotherapy, researchers investigated the antimicrobial effects of halogenated phenols, including this compound. The results highlighted its effectiveness against resistant bacterial strains, suggesting its potential use in treating infections caused by antibiotic-resistant bacteria .

Study on Anticancer Properties

A recent study focused on the anticancer effects of various brominated compounds, including this compound. The research demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with associated changes in the expression levels of apoptosis-regulating proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.